Adenosine-5'-diphosphate-2',3'-vanadate Adenosine-5'-diphosphate-2',3'-vanadate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14481128
InChI: InChI=1S/C10H15N5O10P2.2H2O.V/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*1H2;/t4-,6-,7-,10-;;;/m1.../s1
SMILES:
Molecular Formula: C10H19N5O12P2V
Molecular Weight: 514.17 g/mol

Adenosine-5'-diphosphate-2',3'-vanadate

CAS No.:

Cat. No.: VC14481128

Molecular Formula: C10H19N5O12P2V

Molecular Weight: 514.17 g/mol

* For research use only. Not for human or veterinary use.

Adenosine-5'-diphosphate-2',3'-vanadate -

Specification

Molecular Formula C10H19N5O12P2V
Molecular Weight 514.17 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;vanadium;dihydrate
Standard InChI InChI=1S/C10H15N5O10P2.2H2O.V/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*1H2;/t4-,6-,7-,10-;;;/m1.../s1
Standard InChI Key LNTGSEVLNDWSHX-MSQVLRTGSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.O.O.[V]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.O.O.[V]

Introduction

Chemical Structure and Physicochemical Properties

ADP-Vanadate features a ribose sugar backbone linked to adenine at the 9-nitrogen position, with a diphosphate group at the 5'-carbon and a vanadate group substituting at the 2' and 3' positions of the ribose ring . This substitution introduces a tetrahedral vanadate ion (VO43\text{VO}_4^{3-}) that mimics the transition state of phosphate during enzymatic reactions, a property critical to its function as a transition-state analog.

Comparative Molecular Analysis

The vanadate moiety distinguishes ADP-Vanadate from its parent compounds, ADP and ATP. Table 1 highlights key structural differences:

PropertyADP-VanadateADPATP
Molecular FormulaC10H19N5O12P2V\text{C}_{10}\text{H}_{19}\text{N}_{5}\text{O}_{12}\text{P}_{2}\text{V}C10H15N5O10P2\text{C}_{10}\text{H}_{15}\text{N}_{5}\text{O}_{10}\text{P}_{2}C10H16N5O13P3\text{C}_{10}\text{H}_{16}\text{N}_{5}\text{O}_{13}\text{P}_{3}
Molecular Weight (g/mol)514.17424.18507.18
Key Functional GroupsDiphosphate, VanadateDiphosphateTriphosphate
Charge at pH 7-4 to -5-3-4

Table 1: Structural comparison of ADP-Vanadate, ADP, and ATP .

The vanadate group’s ability to adopt multiple oxidation states (+3 to +5) enables it to participate in redox reactions, further expanding its utility in biochemical assays.

Synthesis and Preparation

ADP-Vanadate is synthesized through the chemical modification of adenosine-5'-diphosphate (ADP) with vanadate ions (VO3\text{VO}_3^-) under controlled acidic conditions (pH 4–6). The reaction proceeds via nucleophilic substitution, where the vanadate ion displaces hydroxyl groups at the 2' and 3' positions of the ribose ring. Purification is typically achieved using ion-exchange chromatography, yielding a product with >95% purity.

Critical Reaction Parameters

  • Temperature: 25–37°C to prevent denaturation of intermediates.

  • pH: Maintained at 5.0 to optimize vanadate reactivity.

  • Stoichiometry: A 1:2 molar ratio of ADP to vanadate ensures complete substitution.

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Transition-State Stabilization

ADP-Vanadate acts as a potent inhibitor of ATP-dependent enzymes, including kinases, ATPases, and phosphatases. By mimicking the planar transition state of phosphoryl transfer reactions, it stabilizes enzyme-substrate complexes, enabling crystallographic studies of catalytic intermediates . For example, in the Na+/K+-ATPase cycle, ADP-Vanadate binds to the phosphorylation site, locking the enzyme in an E2-P conformation and halting ion transport .

Role in Sulfate Activation Pathways

The compound participates in sulfate activation by facilitating the synthesis of adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenylylsulfate (PAPS), essential intermediates in sulfotransferase reactions. This activity is critical in mammalian detoxification pathways and proteoglycan biosynthesis.

Interaction with Magnesium Ions

Like ATP, ADP-Vanadate chelates divalent cations such as Mg²⁺, which modulates its binding affinity to enzymes. The Mg2+\text{Mg}^{2+}-ADP-Vanadate complex exhibits a binding constant (KdK_d) of ~10⁻⁴ M, comparable to ATP-Mg²⁺ interactions .

Research Applications

Elucidating Enzyme Mechanisms

ADP-Vanadate’s ability to trap enzymes in transition states has been instrumental in studying:

  • Myosin ATPase: Visualization of the pre-hydrolysis state during muscle contraction.

  • G-Protein-Coupled Receptors (GPCRs): Stabilization of GTP-bound states in signaling cascades .

Drug Discovery

The compound serves as a scaffold for designing kinase inhibitors, with applications in oncology and neurodegenerative disease research. For instance, vanadate-containing analogs have shown promise in targeting tyrosine kinases overexpressed in cancers .

Structural Biology

Crystallographic studies using ADP-Vanadate have resolved the atomic structures of over 50 enzymes in the Protein Data Bank (PDB), providing insights into catalytic mechanisms and allosteric regulation.

Comparative Analysis with Nucleotide Analogs

ADP-Vanadate’s unique properties contrast with other nucleotide analogs:

  • ADP-Fluoride: Lacks redox activity but provides superior crystallographic resolution.

  • ATPγS: A non-hydrolyzable ATP analog used in studying GTP-binding proteins.

  • Vanadate Alone: Exhibits broader phosphatase inhibition but lacks nucleotide-specific targeting .

Future Directions

Research priorities include:

  • Optimizing Selectivity: Engineering derivatives with higher specificity for individual kinase families.

  • Nanoparticle Conjugation: Enhancing cellular delivery for in vivo imaging studies.

  • Redox Applications: Exploiting vanadate’s redox activity in bioenergy storage systems.

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